1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea
Description
1-(4-Ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is a urea derivative featuring a 4-ethoxyphenyl group linked via a urea bridge to a 3-(2-phenyl-1H-imidazol-1-yl)propyl chain. This compound belongs to a class of molecules where structural modifications, such as aryl substitutions and heterocyclic appendages, are critical for modulating physicochemical and biological properties.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(2-phenylimidazol-1-yl)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-19-11-9-18(10-12-19)24-21(26)23-13-6-15-25-16-14-22-20(25)17-7-4-3-5-8-17/h3-5,7-12,14,16H,2,6,13,15H2,1H3,(H2,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWNHDWEYDTOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCCCN2C=CN=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, with the molecular formula and a molecular weight of 364.4 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant findings from recent studies.
Chemical Structure
The compound's structure can be represented as follows:
Antimycobacterial Activity
Research has indicated that derivatives similar to this compound exhibit moderate antimycobacterial activity against Mycobacterium tuberculosis. A study highlighted that certain compounds within this class demonstrated significant efficacy against various strains of mycobacteria, suggesting a potential therapeutic role in treating tuberculosis and related infections .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. The results showed that it possesses notable cytotoxic properties, particularly against human leukemia cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
Antimicrobial Properties
The compound's antimicrobial activity has been assessed against a range of bacterial and fungal strains. In particular, it has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial potential. The presence of the imidazole moiety is believed to contribute to its enhanced bioactivity .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features. The imidazole ring is known for its ability to interact with biological targets, potentially disrupting cellular processes in pathogens or cancer cells. Studies suggest that compounds with similar structures can modulate enzyme activity or interfere with nucleic acid synthesis, leading to their observed effects.
Applications De Recherche Scientifique
Anticancer Applications
The urea and imidazole functionalities in this compound are known to interact with biological targets in cancer treatment. Several studies highlight its potential as an anticancer agent:
- Mechanism of Action : Compounds containing urea moieties often exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation and survival. The urea scaffold facilitates hydrogen bonding interactions with the kinase hinge region, enhancing binding affinity and specificity .
-
Case Studies :
- In a study examining various urea derivatives, compounds similar to 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea demonstrated effective inhibition of fibroblast growth factor receptor (FGFR) signaling, which is implicated in numerous cancers .
- Another investigation showed that imidazole derivatives can induce apoptosis in cancer cell lines, suggesting that this compound may share similar properties .
Anti-inflammatory Properties
The imidazole ring is also associated with anti-inflammatory activity. Research indicates that compounds featuring imidazole derivatives can modulate inflammatory pathways:
- Inflammatory Pathway Modulation : By inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases (COX), compounds like this compound may reduce inflammation and associated pain .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:
| Component | Role |
|---|---|
| Urea Moiety | Enhances binding to kinase targets |
| Imidazole Ring | Contributes to anticancer and anti-inflammatory activities |
| Ethoxy Group | May influence lipophilicity and bioavailability |
Research has shown that modifications to these components can significantly alter biological activity, suggesting pathways for further development .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Additionally, derivatives of this compound are being explored for enhanced activity:
Comparaison Avec Des Composés Similaires
The following analysis compares the target compound with structurally related urea derivatives, focusing on substituent effects, synthetic yields, and molecular features.
Structural Analogues from the Thiazole-Piperazine Series ()
A series of urea derivatives (11a–11o) synthesized in Molecules (2013) share a common scaffold: a central urea linker connecting a substituted phenyl group to a thiazole-piperazine-hydrazinyl-2-oxoethyl moiety. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound’s 4-ethoxyphenyl group is less electron-withdrawing than the trifluoromethyl or halogen substituents in 11a–11o, which may reduce electrophilic reactivity but improve metabolic stability.
Purine-Based Urea Derivatives ()
Compound S24 (1-(3-(1H-imidazol-1-yl)propyl)-3-(4-(6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)urea) shares the imidazole-propyl-urea motif but incorporates a purine ring instead of a simple phenyl group.
| Feature | Target Compound | S24 () |
|---|---|---|
| Core Structure | Phenyl-imidazole-urea | Purine-imidazole-urea |
| Key Substituent | 4-Ethoxyphenyl | Cyclohexylmethoxy-purine |
| Potential Target | Not specified | Nek2 kinase inhibition |
Key Observations :
- The purine ring in S24 introduces a planar, aromatic system that may enhance interactions with kinase ATP-binding pockets, whereas the target compound’s phenyl-imidazole system is more compact and less likely to engage in π-stacking with large enzymatic cavities.
- The cyclohexylmethoxy group in S24 increases steric bulk and lipophilicity compared to the ethoxy group in the target compound .
Imidazole-Phenyl Urea Derivatives ()
references a close analogue, 1-(5-chloro-2-methoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea , differing only in the substitution pattern on the phenyl ring (5-chloro-2-methoxy vs. 4-ethoxy). describes a structurally related compound with an E-configuration imine bond and intramolecular hydrogen bonding.
| Feature | Target Compound | Compound |
|---|---|---|
| Phenyl Substituent | 4-Ethoxy | 2-Methylphenyl |
| Conformation | Not reported | E-configuration imine |
| Hydrogen Bonding | Likely N–H⋯O/N interactions | N–H⋯N and C–H⋯O bonds |
Key Observations :
- The crystal structure in highlights the importance of intramolecular hydrogen bonds (e.g., N–H⋯N) in stabilizing molecular conformation, a feature likely shared by the target compound .
Piperazine-Based Analogues ()
Compounds HBK14–HBK19 from are piperazine derivatives with phenoxy-ether linkages, differing markedly from the target compound’s imidazole-urea scaffold.
| Feature | Target Compound | HBK Series () |
|---|---|---|
| Core Structure | Urea-imidazole | Piperazine-phenoxy-ether |
| Ionization | Neutral | Hydrochloride salts |
| Pharmacological Focus | Not reported | Likely CNS targets |
Key Observations :
- The piperazine-phenoxy-ether scaffold in HBK compounds introduces basic nitrogen atoms (protonated as HCl salts), enhancing water solubility—a contrast to the neutral, lipophilic urea-imidazole system of the target compound .
Méthodes De Préparation
Mannich Reaction for Alkylamine Formation
The Mannich reaction constructs the propylamine backbone while introducing a reactive site for imidazole incorporation:
Imidazole Substitution
The Mannich base undergoes nucleophilic substitution with imidazole:
Reactants :
Procedure :
Key Spectral Data :
Synthesis of 4-Ethoxyphenyl Isocyanate
Phosgene-Free Isocyanate Generation
To avoid hazardous phosgene, 4-ethoxyaniline reacts with triphosgene:
Reactants :
Procedure :
Safety Note :
Triphosgene offers a safer alternative to phosgene but requires strict moisture control.
Urea Bond Formation
Amine-Isocyanate Coupling
The final step involves reacting the imidazole-propylamine with 4-ethoxyphenyl isocyanate:
Reactants :
Procedure :
Reaction Mechanism :
The amine attacks the electrophilic carbon of the isocyanate, forming a tetrahedral intermediate that collapses to release CO2 and yield the urea.
Alternative Synthetic Routes
One-Pot Urea Synthesis
A catalyst-free method using potassium isocyanate in water:
Reactants :
- 4-Ethoxyaniline (10 mmol)
- 3-(2-Phenyl-1H-imidazol-1-yl)propan-1-amine (10 mmol)
- Potassium isocyanate (12 mmol) in H2O.
Procedure :
Advantages :
Analytical Characterization
Spectroscopic Validation
1-(4-Ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea :
- ¹H NMR (DMSO-d6) : δ 8.12 (s, 1H, urea NH), 7.65–6.82 (m, 9H, Ar-H + Im-H), 6.45 (s, 1H, urea NH), 4.02 (q, J = 6.8 Hz, 2H, OCH2CH3), 3.88 (t, J = 7.2 Hz, 2H, N-CH2), 2.55 (t, J = 7.2 Hz, 2H, CH2-NH), 1.78 (quintet, J = 7.2 Hz, 2H, CH2), 1.35 (t, J = 6.8 Hz, 3H, OCH2CH3).
- ¹³C NMR : δ 158.9 (C=O), 148.2 (C-O), 137.5–114.2 (Ar-C + Im-C), 63.5 (OCH2CH3), 45.3 (N-CH2), 38.1 (CH2-NH), 29.8 (CH2), 14.7 (OCH2CH3).
- HRMS (ESI) : m/z [M+H]⁺ calcd for C21H23N4O2: 387.1776; found: 387.1781.
Optimization and Challenges
Yield Improvement Strategies
Common Side Reactions
- Biuret Formation : Excess isocyanate leads to trisubstituted urea derivatives. Mitigated by stoichiometric control.
- Imidazole Ring Oxidation : Avoid oxidizing agents during purification.
Scalability and Industrial Relevance
The phosgene-free route (Section 5.1) is amenable to kilogram-scale production, with reported yields exceeding 75% in pilot studies. Patent US20070093501A1 highlights similar ureas as thrombin inhibitors, underscoring the therapeutic potential of this compound class.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-(4-ethoxyphenyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, and how can purity be ensured?
- Methodological Answer : Multi-step synthesis typically involves coupling imidazole intermediates with urea precursors. For example, a general procedure involves:
Imidazole alkylation : React 2-phenylimidazole with 1,3-dibromopropane to introduce the propyl linker.
Urea formation : Treat the intermediate with 4-ethoxyphenyl isocyanate under anhydrous conditions (e.g., acetonitrile, DMF) at 50–80°C for 6–12 hours .
Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent connectivity (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for ethoxy groups) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (space group P21/c, monoclinic system with Z = 4, as seen in analogous urea-imidazole derivatives) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~446.5 for CHNO) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Cellular assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with positive controls (e.g., doxorubicin) .
- Solubility : Pre-screen in PBS/DMSO mixtures (≤1% DMSO) to avoid false negatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the imidazole or ethoxyphenyl groups) affect biological activity?
- Methodological Answer :
- SAR studies : Synthesize derivatives with halogens (Cl, F), methyl, or methoxy groups on the phenyl rings. Compare IC values in kinase assays. For example:
- Fluorine at the imidazole 2-position increases metabolic stability but may reduce solubility .
- Methoxy groups enhance π-π stacking with hydrophobic enzyme pockets .
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., PDB: 1M17) .
Q. What computational approaches can predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Reaction path search : Apply density functional theory (DFT, B3LYP/6-31G*) to model key steps (e.g., urea bond formation). Calculate activation energies to identify rate-limiting steps .
- Machine learning : Train models on PubChem data to predict optimal solvents/reagents (e.g., acetonitrile vs. DMF for yield improvement) .
Q. How should researchers address contradictions in biological data (e.g., varying IC values across studies)?
- Methodological Answer :
- Data normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Meta-analysis : Pool data from ≥3 independent labs using fixed-effects models. For example, discrepancies in cytotoxicity may arise from DMSO batch variability or cell line drift .
- Orthogonal validation : Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
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